molecular formula C₁₁H₁₂N₂O₃ B014428 (2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid CAS No. 161171-06-8

(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid

Cat. No. B014428
M. Wt: 220.22 g/mol
InChI Key: DEYLVDCFTICBTB-WPRPVWTQSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid often involves multi-step chemical processes, including the resolution of racemic mixtures into enantiomers and the formation of diastereomeric salts. For instance, Piwowarczyk et al. (2008) described the preparation of enantiomers of a related compound using diastereomeric salt formation with brucine and strychnidine, demonstrating their potential as chiral resolving agents (Piwowarczyk et al., 2008).

Molecular Structure Analysis

X-ray crystallography is a common technique for elucidating the molecular structure of compounds. For example, Maurin et al. (2002) provided crystal and molecular structures for a similar compound, showing alternative packings and discussing hydrogen bond energies (Maurin et al., 2002). These studies are crucial for understanding the 3D arrangement of atoms within a molecule and its implications on reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of (2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid derivatives can be explored through various reactions, including cyclization and decarboxylation. Boto et al. (2001) discussed a synthesis involving oxidative decarboxylation and beta-iodination of amino acids, leading to 2,3-disubstituted pyrrolidines and piperidines, which underscores the diverse reactivity of these compounds (Boto et al., 2001).

Physical Properties Analysis

The physical properties of a compound, such as melting points, solubility, and crystallinity, are influenced by its molecular structure. Investigations into these aspects can provide insights into the compound's behavior under different conditions. Studies like those by Ramasubramanian et al. (2007) on related compounds contribute to understanding these properties through crystallography and hydrogen bonding analysis (Ramasubramanian et al., 2007).

Scientific Research Applications

Chiral Resolving Agents A study by Piwowarczyk et al. (2008) highlights the use of enantiomers of (2R∗,3R∗)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids, closely related to your compound of interest, as novel chiral resolving agents. These compounds demonstrated their potential in chromatographic separation of diastereomeric amides and esters, showing their applicability in enantioselective processes (Piwowarczyk et al., 2008).

Crystallographic Studies Research by Maurin et al. (2002) provides insights into the crystal and molecular structures of enantiomers similar to the compound . These studies contribute significantly to understanding the molecular configurations and interactions, vital for applications in crystallography and material science (Maurin et al., 2002).

Potential in Cancer Treatment The compound has been mentioned in the context of Aurora kinase inhibitors, indicating its potential relevance in cancer research and therapy. While the specific role of your compound is not detailed, its structural relation to these inhibitors suggests possible applications in medicinal chemistry and drug development (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial Activity Studies have also explored the antibacterial properties of compounds structurally related to (2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid. These compounds show promising activity against a range of bacteria, suggesting the potential of your compound in antimicrobial research (Iso et al., 1996).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves a discussion of unanswered questions about the compound and suggestions for future research.


properties

IUPAC Name

(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYLVDCFTICBTB-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350028
Record name rac trans-4-Cotinine Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid

CAS RN

161171-06-8
Record name rac trans-4-Cotinine Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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